molecular formula C20H27N5O2 B12255336 N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide

N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide

Cat. No.: B12255336
M. Wt: 369.5 g/mol
InChI Key: VNXXPOULFFVFAP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, a piperidine ring, and a pyrimidine moiety

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]acetamide

InChI

InChI=1S/C20H27N5O2/c1-15-11-21-20(22-12-15)24(2)16-7-6-10-25(13-16)14-19(26)23-17-8-4-5-9-18(17)27-3/h4-5,8-9,11-12,16H,6-7,10,13-14H2,1-3H3,(H,23,26)

InChI Key

VNXXPOULFFVFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxyphenylacetic acid, piperidine, and 5-methylpyrimidine. The reaction conditions may involve the use of solvents such as dichloromethane or methanol, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

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